5H-5lambda~6~-Dibenzo[b,d]selenophene-5,5-dione
Description
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Properties
CAS No. |
565454-19-5 |
|---|---|
Molecular Formula |
C12H8O2Se |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
dibenzoselenophene 5,5-dioxide |
InChI |
InChI=1S/C12H8O2Se/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H |
InChI Key |
OLJSDFQNUVJKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2(=O)=O |
Origin of Product |
United States |
Biological Activity
5H-5λ^6-Dibenzo[b,d]selenophene-5,5-dione, a compound belonging to the dibenzoselenophene family, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5H-5λ^6-Dibenzo[b,d]selenophene-5,5-dione features a unique selenium-containing structure that contributes to its biological activity. The presence of selenium is known to influence various biochemical pathways, which may enhance the compound's therapeutic efficacy.
Anticancer Properties
Research has indicated that 5H-5λ^6-Dibenzo[b,d]selenophene-5,5-dione exhibits significant anticancer activity. A study published in PubMed highlighted that derivatives of dibenzo compounds showed promising results against various cancer cell lines, including ovarian cancer cells (OVCAR-3) .
Mechanisms of Action:
- Inhibition of Cell Proliferation: The compound was shown to inhibit cell proliferation in vitro, suggesting its potential as an anticancer agent.
- Induction of Apoptosis: Studies indicate that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- PARP Inhibition: Similar compounds have been noted for their role as PARP inhibitors, which are critical in cancer therapy as they target DNA repair mechanisms .
Case Studies
- Study on Ovarian Cancer:
-
Comparative Analysis:
- A comparative study involving various derivatives of dibenzoselenophene showed that modifications to the chemical structure could enhance biological activity. This suggests that further synthetic exploration may yield even more potent derivatives.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
